![molecular formula C20H15F3N6O2S B2465785 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 863500-51-0](/img/structure/B2465785.png)

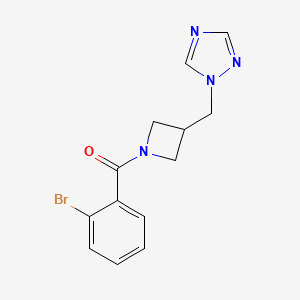

2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

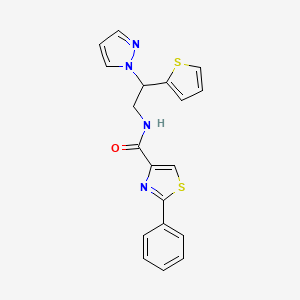

The compound is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . These derivatives have been synthesized and evaluated for various biological activities .

Synthesis Analysis

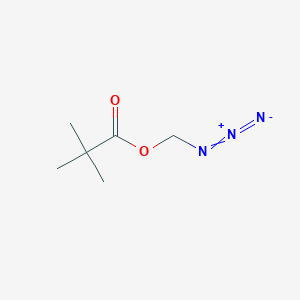

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis .Molecular Structure Analysis

The molecular structure of these compounds has been determined by 1D and 2D NMR spectroscopy and X-ray crystallography . Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of 2-thiopyridine series .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) . The reaction was also performed using enantiomeric starting materials leading to enantiomeric quinazolinotriazolobenzodiazepine with an ee of 95% .Scientific Research Applications

Photothermal Therapy (PTT)

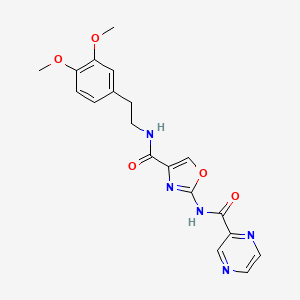

Photothermal therapy involves using light-absorbing agents to convert light energy into heat, selectively destroying cancer cells or pathogens. The compound’s structure suggests potential as a photothermal agent due to its electron-deficient unit and absorption properties. Specifically:

- Donor–Acceptor (D–A) Conjugated Polymers : The compound can be incorporated into D–A conjugated polymers, such as PBDT-QTz and PCDT-QTz. These polymers exhibit excellent photothermal conversion efficiency, making them promising candidates for PTT applications. PBDT-QTz, in particular, achieves a high extinction coefficient at 850 nm and optimal photothermal conversion efficiency under an 808 nm laser. In vitro and in vivo experiments demonstrate tumor remission without recurrence after intravenous administration and laser irradiation .

Epigenetic Modulation

The compound’s structure contains a [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which has been explored for epigenetic modulation:

- Lysine-Specific Demethylase 1 (LSD1) Inhibition : [1,2,3]Triazolo[4,5-d]pyrimidine derivatives have been investigated as LSD1 inhibitors. Compound 19, for instance, potently inhibits USP28 (IC50 = 1.10 ± 0.02 μmol/L) with selectivity over USP7 and LSD1. These inhibitors play a crucial role in epigenetic regulation and may have therapeutic implications .

Drug Design and Screening

The compound’s properties can contribute to drug discovery efforts:

- Key Descriptors : A study identified five key descriptors for [1,2,3]triazolo[4,5-d]pyrimidine (1,2,3-TPD). These descriptors aid in screening efficient and novel drugs for various applications .

Pharmaceutical Synthesis

The compound’s synthetic pathway can be explored for pharmaceutical applications:

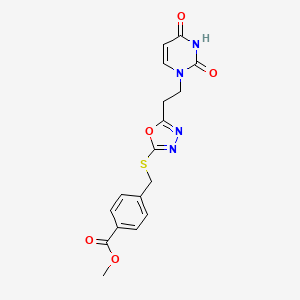

- Process for Preparation : The compound’s derivatives, including 1-[5-tert-butyl-3-[(1-methyltetrazol-5-yl)methyl]triazolo[4,5-d]pyrimidin-7-yl]pyrrolidin-3-ol, hold potential as pharmaceutically active compounds. Understanding their synthesis process is essential for drug development .

Mechanism of Action

Target of Action

The primary target of this compound is Ubiquitin specific peptidase 28 (USP28) . USP28 is a deubiquitinating enzyme that is closely associated with the occurrence and development of various malignancies .

Mode of Action

The compound interacts with USP28 and inhibits its activity . It binds to USP28 reversibly and directly affects its protein levels . The compound shows selectivity over other proteins like USP7 and LSD1 .

Biochemical Pathways

The inhibition of USP28 by the compound affects the ubiquitin-proteasome system, a crucial pathway in cellular protein degradation . This results in the suppression of cell proliferation, cell cycle progression at the S phase, and epithelial-mesenchymal transition (EMT) progression in cancer cells .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available from the search results, the compound’s potent inhibition of USP28 (IC50 = 1.10 ± 0.02 μmol/L, Kd = 40 nmol/L) suggests it may have good bioavailability .

Result of Action

The compound’s action results in significant inhibition of USP28 activity in cancer cells . This leads to the suppression of cell proliferation, cell cycle progression at the S phase, and EMT progression in cancer cells .

Future Directions

properties

IUPAC Name |

2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N6O2S/c1-31-15-8-6-14(7-9-15)29-18-17(27-28-29)19(25-11-24-18)32-10-16(30)26-13-4-2-12(3-5-13)20(21,22)23/h2-9,11H,10H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRSYILOGIMERW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(9H-fluoren-9-ylmethoxy)carbonyl]-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid](/img/structure/B2465705.png)

![2-bromo-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2465707.png)

![N-[cyano(2,4-difluorophenyl)methyl]-3-(2-methoxyethoxy)benzamide](/img/structure/B2465709.png)

![1,3,6,7-tetramethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2465715.png)

![N-(3,3-Difluorocyclobutyl)-N-[(3-propan-2-yloxyphenyl)methyl]prop-2-enamide](/img/structure/B2465717.png)

![N1-methyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2465724.png)